(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
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Overview
Description
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is part of the desoximetasone family and is known for its potent anti-inflammatory properties. This compound is often used in pharmaceutical research and development due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroid precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with varying biological activities .
Scientific Research Applications
(9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study steroid structures and reactions.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its anti-inflammatory properties, it is investigated for use in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
(6alpha,9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound shares a similar structure but includes additional functional groups, such as a fluoro group and an acetyloxy group.
17alpha-Hydroxy-21-chloro-9beta,11beta-epoxy-16alpha-methylpregna-1,4-diene-3,20-dione: Another related compound with a chlorine atom at the 21 position.
Uniqueness
What sets (9beta,11beta,16alpha)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and make it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1S,2S,15S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19?,20-,21-,22+/m0/s1 |
InChI Key |
YSIAYLSGHHVHFY-MMIJXGFSSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2(C1C(=O)CO)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C |
Origin of Product |
United States |
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